molecular formula C19H13NO B12381649 12R-Lox-IN-2

12R-Lox-IN-2

Cat. No.: B12381649
M. Wt: 271.3 g/mol
InChI Key: PLATVCRZPNTREE-UHFFFAOYSA-N
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Description

12R-Lox-IN-2 is a compound known for its inhibitory effects on 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play a significant role in inflammation and other physiological processes. This compound has shown potential in research related to psoriasis and other skin-related inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12R-Lox-IN-2 involves the preparation of 2-aryl quinoline derivatives. The specific synthetic route and reaction conditions are detailed in the literature, where the compound is referred to as compound 7b . The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 12R-Lox-IN-2 primarily undergoes reactions typical of quinoline derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.

    Substitution: The quinoline ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines or other reduced derivatives.

Scientific Research Applications

12R-Lox-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

12R-Lox-IN-2 exerts its effects by inhibiting the activity of 12R-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to 12R-hydroxyeicosatetraenoic acid (12R-HETE), a key mediator in inflammatory processes. By inhibiting 12R-lipoxygenase, this compound reduces the production of 12R-HETE, thereby modulating inflammation. The inhibition involves the binding of this compound to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

    5-LOX-IN-5: Another lipoxygenase inhibitor targeting 5-lipoxygenase.

    BI-0115: A compound with inhibitory effects on lipoxygenase enzymes.

    PD146176: Known for its inhibition of lipoxygenase activity.

    Setileuton: A specific inhibitor of 5-lipoxygenase.

Uniqueness of 12R-Lox-IN-2: this compound is unique in its specificity for 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory processes. Its ability to inhibit the hyperproliferation of psoriatic keratinocytes and reduce the expression of inflammatory markers like Ki67 and IL-17A further highlights its potential therapeutic applications .

Properties

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

4-quinolin-2-ylnaphthalen-1-ol

InChI

InChI=1S/C19H13NO/c21-19-12-10-15(14-6-2-3-7-16(14)19)18-11-9-13-5-1-4-8-17(13)20-18/h1-12,21H

InChI Key

PLATVCRZPNTREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

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